molecular formula C9H9N3O2 B13089730 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13089730
M. Wt: 191.19 g/mol
InChI Key: UJECARRMWHBWJC-UHFFFAOYSA-N
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Description

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-ylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-methyl-4-chloropyrimidine with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the prop-2-yn-1-ylamino group.

Scientific Research Applications

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12)

InChI Key

UJECARRMWHBWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NCC#C)C(=O)O

Origin of Product

United States

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